MYLK4 Kinase Inhibition: Isoellipticine Matches and Slightly Exceeds Ellipticine in Direct Enzymatic Comparison
In a direct head-to-head enzymatic assay, isoellipticine (compound 2) inhibited MYLK4 kinase with an IC₅₀ of 6.1 nM, marginally surpassing ellipticine (compound 1) which exhibited an IC₅₀ of 7.1 nM [1]. This 1.16-fold improvement in potency, while modest, demonstrates that the isoellipticine scaffold is competent for MYLK4 active-site engagement at low-nanomolar concentrations. Notably, the isoellipticine quinone precursor (compound 4) showed substantially weaker MYLK4 inhibition (IC₅₀ 285.6 nM), confirming that the fully aromatic isoellipticine core is required for potent kinase binding [1].
| Evidence Dimension | MYLK4 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Isoellipticine: IC₅₀ = 6.1 nM |
| Comparator Or Baseline | Ellipticine: IC₅₀ = 7.1 nM; Isoellipticine quinone (compound 4): IC₅₀ = 285.6 nM |
| Quantified Difference | Isoellipticine is 1.16-fold more potent than ellipticine; 46.8-fold more potent than isoellipticine quinone |
| Conditions | Recombinant MYLK4 kinase inhibition assay (in vitro enzymatic); RSC Advances 2023 |
Why This Matters
When procuring a compound specifically for MYLK4-targeted chemical biology or inhibitor development, isoellipticine provides slightly superior enzymatic potency compared to ellipticine, making it the preferred starting scaffold for kinase-focused structure–activity relationship (SAR) campaigns.
- [1] Lee S, Chao MW, Wu YW, Hsu CM, Lin TE, Hsu KC, Pan SL, Lee HY. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. RSC Advances, 2023, 13, 31595–31601. DOI: 10.1039/D3RA06600B. View Source
